Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester

Catalog No.
S13213603
CAS No.
78959-41-8
M.F
C11H13N3O3
M. Wt
235.24 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-y...

CAS Number

78959-41-8

Product Name

Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester

IUPAC Name

ethyl N-(2H-1,4-benzoxazin-3-ylamino)carbamate

Molecular Formula

C11H13N3O3

Molecular Weight

235.24 g/mol

InChI

InChI=1S/C11H13N3O3/c1-2-16-11(15)14-13-10-7-17-9-6-4-3-5-8(9)12-10/h3-6H,2,7H2,1H3,(H,12,13)(H,14,15)

InChI Key

XGQZYOANBRSIPE-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)NNC1=NC2=CC=CC=C2OC1

Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester is a chemical compound characterized by its unique structure that combines hydrazinecarboxylic acid with a benzoxazine moiety. This compound is notable for its potential applications in various fields, including pharmaceuticals and agrochemicals. The molecular formula of this compound is C12H14N4O3C_{12}H_{14}N_{4}O_{3}, with a molecular weight of approximately 258.27 g/mol. Its structure features a hydrazine functional group linked to an ethyl ester and a benzoxazine ring, which contributes to its biological activity and potential reactivity in chemical synthesis.

Typical of hydrazines and esters:

  • Hydrazinolysis: The hydrazine group can react with carbonyl compounds to form hydrazones.
  • Ester Hydrolysis: The ethyl ester can undergo hydrolysis in the presence of water or acids to yield the corresponding hydrazinecarboxylic acid.
  • Condensation Reactions: The compound can engage in condensation reactions with aldehydes or ketones, leading to the formation of more complex structures.

These reactions are essential for its utility in synthesizing derivatives that may exhibit enhanced biological properties.

Hydrazine derivatives, including hydrazinecarboxylic acid, have been studied for their biological activities. They exhibit:

  • Antimicrobial Properties: Some hydrazines show effectiveness against various bacterial strains.
  • Anticancer Activity: Certain compounds in this class have demonstrated cytotoxic effects on cancer cell lines.
  • Anti-inflammatory Effects: Research suggests that hydrazine derivatives may modulate inflammatory pathways.

The specific activity of hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester would depend on its structural features and the presence of substituents that can influence its interaction with biological targets.

Several methods exist for synthesizing hydrazinecarboxylic acids and their esters:

  • Conventional Synthesis:
    • Esterification: A carboxylic acid is reacted with ethanol in the presence of an acid catalyst to form the ethyl ester.
    • Hydrazinolysis Reaction: The ethyl ester is then treated with hydrazine hydrate under reflux conditions to yield the corresponding hydrazide.
  • Green Chemistry Approaches:
    • Recent studies have reported microwave-assisted synthesis techniques that enhance yields and reduce reaction times significantly compared to traditional methods. For example, using microwave irradiation allows for efficient conversion of esters to hydrazides without solvents, achieving yields between 79% and 90% .
  • Industrial Methods:
    • Some industrial processes utilize continuous flow techniques to improve safety and efficiency, allowing for high-yield production of hydrazides from esters under controlled conditions .

Hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester has several potential applications:

  • Pharmaceuticals: Its derivatives may serve as intermediates in drug synthesis due to their biological activity.
  • Agrochemicals: The compound could be utilized in developing new pesticides or herbicides.
  • Corrosion Inhibitors: Similar compounds have been tested as effective corrosion inhibitors in metal protection applications .

Interaction studies involving hydrazine derivatives often focus on their reactivity with biological macromolecules such as proteins and nucleic acids. These studies help elucidate:

  • Mechanisms of Action: Understanding how these compounds interact with cellular targets can provide insights into their therapeutic potential.
  • Toxicity Profiles: Evaluating interactions with cellular components assists in assessing safety and efficacy.

Such studies are crucial for advancing the development of new therapeutic agents based on this class of compounds.

Similar Compounds: Comparison

Several compounds share structural similarities with hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester. Below is a comparison highlighting their uniqueness:

Compound NameStructure FeaturesNotable Properties
Hydrazinecarboxylic acidSimple structure with NH₂ groupUsed in pharmaceuticals
Ethyl carbazateEthyl ester of carbazic acidExhibits antimicrobial activity
BenzohydrazideBenzene ring attached to hydrazideKnown for anti-inflammatory properties
1-Amino-2-hydroxymethylbenzimidazoleContains imidazole ringPotential anticancer activity

The uniqueness of hydrazinecarboxylic acid, 2-(2H-1,4-benzoxazin-3-yl)-, ethyl ester lies in its benzoxazine moiety which may enhance its biological activity compared to simpler derivatives.

XLogP3

1.2

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

2

Exact Mass

235.09569129 g/mol

Monoisotopic Mass

235.09569129 g/mol

Heavy Atom Count

17

Dates

Last modified: 08-10-2024

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